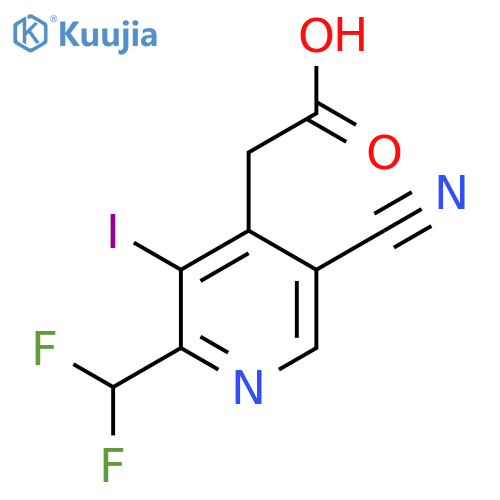

Cas no 1805925-15-8 (5-Cyano-2-(difluoromethyl)-3-iodopyridine-4-acetic acid)

1805925-15-8 structure

商品名:5-Cyano-2-(difluoromethyl)-3-iodopyridine-4-acetic acid

CAS番号:1805925-15-8

MF:C9H5F2IN2O2

メガワット:338.049481153488

CID:4875176

5-Cyano-2-(difluoromethyl)-3-iodopyridine-4-acetic acid 化学的及び物理的性質

名前と識別子

-

- 5-Cyano-2-(difluoromethyl)-3-iodopyridine-4-acetic acid

-

- インチ: 1S/C9H5F2IN2O2/c10-9(11)8-7(12)5(1-6(15)16)4(2-13)3-14-8/h3,9H,1H2,(H,15,16)

- InChIKey: PJRMWZWCEAZZKI-UHFFFAOYSA-N

- ほほえんだ: IC1C(C(F)F)=NC=C(C#N)C=1CC(=O)O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 318

- トポロジー分子極性表面積: 74

- 疎水性パラメータ計算基準値(XlogP): 1.3

5-Cyano-2-(difluoromethyl)-3-iodopyridine-4-acetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029043400-1g |

5-Cyano-2-(difluoromethyl)-3-iodopyridine-4-acetic acid |

1805925-15-8 | 97% | 1g |

$1,445.30 | 2022-04-01 |

5-Cyano-2-(difluoromethyl)-3-iodopyridine-4-acetic acid 関連文献

-

Chuan-Feng Chen Chem. Commun., 2008, 6128-6130

-

Arun Kumar Yadav,Anita,Sunil Kumar,Anjali Panchwanee,V. Raghavendra Reddy,Sajal Biring RSC Adv., 2017,7, 39434-39442

-

Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414

1805925-15-8 (5-Cyano-2-(difluoromethyl)-3-iodopyridine-4-acetic acid) 関連製品

- 98816-16-1(2-chloro-3-(3-chloro-1,2,4-thiadiazol-5-yl)sulfanylpropanenitrile)

- 264193-19-3(3-(2-methylphenyl)pentan-3-ol)

- 681163-72-4(N-{4H-chromeno4,3-d1,3thiazol-2-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide)

- 1179622-21-9(1-tert-butoxycarbonyl-3,4-dihydro-2H-quinoline-5-carboxylic acid)

- 2172057-01-9(4-(4-Hydroxypiperidin-4-yl)thiane-4-carboxylic acid)

- 437982-68-8(2-(4-{(tert-butoxy)carbonylamino}phenyl)propanoic acid)

- 2580094-99-9(rac-(3R,4R)-1-(benzyloxy)carbonyl-4-fluoropyrrolidine-3-carboxylic acid)

- 922126-47-4(2-(1-benzyl-1H-indol-3-yl)-N-cyclopentylacetamide)

- 2171461-04-2(7-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoheptanoic acid)

- 712324-41-9(2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde)

推奨される供給者

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量